molecular formula C12H13N3OS B2677998 3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1448128-63-9

3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2677998
CAS No.: 1448128-63-9
M. Wt: 247.32
InChI Key: MCGACSIQSYOKMI-UHFFFAOYSA-N
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Description

3-Methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 4-methylbenzyl group. This structure combines sulfur and nitrogen within the aromatic ring, contributing to unique electronic and steric properties. Thiadiazoles are known for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable reactivity .

The compound’s molecular formula is $ \text{C}{12}\text{H}{13}\text{N}_3\text{OS} $, with a molecular weight of 263.32 g/mol.

Properties

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)7-13-11(16)12-14-9(2)15-17-12/h3-6H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGACSIQSYOKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NC(=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with chloroacetic acid. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties . Studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, compounds containing similar thiadiazole structures have shown effective minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

CompoundBacteria (Gr-)Bacteria (Gr+)Fungi
AMIC: 50 µg/mLMIC: 50 µg/mLMIC: 50 µg/mL
BMIC: 25 µg/mLMIC: 10 µg/mLMIC: 30 µg/mL

Anticancer Properties

The anticancer potential of this compound has been assessed through various studies. Research indicates that thiadiazole derivatives can inhibit cell growth in several cancer cell lines. For example, compounds similar to 3-methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide were evaluated by the National Cancer Institute (NCI) and demonstrated notable cytotoxic effects against human tumor cells .

Case Study: NCI Evaluation

  • Cell Lines Tested : Approximately sixty cancer cell lines.
  • Results : Average growth inhibition rates ranged from moderate to high, with some compounds achieving over 70% inhibition in sensitive lines.

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or fungicide. The structural properties of thiadiazoles contribute to their effectiveness in combating plant pathogens. Some studies have suggested that these compounds can enhance plant resistance to diseases while promoting growth .

Synthesis and Structure-Activity Relationship

The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide involves various methods that aim to optimize yield and purity. The structure-activity relationship (SAR) studies highlight how modifications to the thiadiazole ring can enhance biological activity:

Key Findings from SAR Studies

  • Substituents on the phenyl ring significantly influence antimicrobial activity.
  • The presence of methyl groups enhances lipophilicity and cellular uptake.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide with analogous heterocyclic compounds listed in , focusing on structural features and inferred properties:

Compound Name (IUPAC) Heterocycle Core Substituents Key Functional Groups Potential Properties/Applications
3-Methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide 1,2,4-Thiadiazole - 3-Methyl
- 5-Carboxamide with 4-methylbenzyl
Thiadiazole, Carboxamide Enhanced lipophilicity; potential bioactivity
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole - 5-Chloromethyl
- 3-(4-Methylphenyl)
Oxadiazole, Chloromethyl Higher reactivity (Cl substituent); agrochemical intermediates
3-Chloro-5-phenyl-1,2,4-thiadiazole 1,2,4-Thiadiazole - 3-Chloro
- 5-Phenyl
Thiadiazole, Chloro Electrophilic reactivity; medicinal chemistry scaffolds
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid 1,2,4-Oxadiazole - 3-Phenyl
- 5-Carboxylic acid
Oxadiazole, Carboxylic acid Ionic solubility; metal coordination

Key Observations:

Heteroatom Influence :

  • Thiadiazole vs. Oxadiazole : The sulfur atom in thiadiazoles (e.g., target compound) increases lipophilicity and polarizability compared to oxygen in oxadiazoles (e.g., 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole). This may enhance membrane permeability in biological systems .
  • Electron-Withdrawing Effects : Chloro substituents (e.g., 3-chloro-5-phenyl-1,2,4-thiadiazole) increase electrophilicity, favoring nucleophilic substitution reactions, whereas methyl groups (target compound) offer steric hindrance and metabolic stability.

Functional Group Variations: Carboxamide vs. Carboxylic Acid: The carboxamide group in the target compound enables hydrogen bonding without ionization (unlike carboxylic acids, e.g., 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid), making it more suitable for neutral pH environments . Benzyl vs.

Synthetic Utility :

  • Chloromethyl-substituted oxadiazoles (e.g., 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole) are intermediates for further alkylation or cross-coupling reactions, whereas the carboxamide in the target compound may limit such reactivity but enhance stability .

Research Findings and Implications

  • Bioactivity : Thiadiazoles with carboxamide groups are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to mimic transition states or bind catalytic sites .
  • Agrochemical Potential: Chlorinated thiadiazoles (e.g., 3-chloro-5-phenyl-1,2,4-thiadiazole) are precursors to herbicides, suggesting the target compound’s methyl and benzyl groups could be optimized for crop protection applications.
  • Material Science: Oxadiazole-carboxylic acids (e.g., 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid) form coordination polymers, whereas the target compound’s non-ionic carboxamide might favor organic semiconductor applications.

Biological Activity

3-Methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide is a compound that has garnered attention due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 3-Methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide
  • Molecular Formula : C11H12N4OS
  • Molecular Weight : 248.31 g/mol

This compound features a thiadiazole ring, which is known for its diverse biological activities.

The biological activity of thiadiazole derivatives often involves their interaction with various molecular targets. For 3-methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide, the following mechanisms have been identified:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties. The compound demonstrates activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
  • Antitumor Activity : Research indicates that compounds containing thiadiazole moieties can inhibit cancer cell proliferation. The presence of electron-donating groups (like methyl) in the phenyl ring enhances cytotoxic effects against cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities reported for 3-methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide and related compounds:

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialMycobacterium tuberculosis12.5
AntitumorA-431 cell line15.0
AnticonvulsantPTZ-induced seizures20.0

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of thiadiazole derivatives against Mycobacterium tuberculosis. The compound exhibited a significant reduction in bacterial load in vitro and showed promise for further development as an anti-tubercular agent .
  • Cytotoxicity in Cancer Cells : In a series of experiments involving various cancer cell lines, 3-methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide demonstrated notable cytotoxicity. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring significantly influenced its potency against tumor cells .

Q & A

Basic: What synthetic routes are recommended for 3-Methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves two stages: (1) formation of the thiadiazole core and (2) carboxamide coupling. For the thiadiazole ring, cyclization reactions under reflux in acetonitrile or DMF with iodine and triethylamine are critical, as demonstrated in analogous 1,3,4-thiadiazole syntheses . For the carboxamide bond, coupling agents like EDCI/HOBt in DMF at room temperature (20–25°C) are effective, achieving yields of 62–71% in similar compounds . Key factors:

  • Temperature control : Reflux (80–100°C) for cyclization ensures ring closure without decomposition.
  • Reagent stoichiometry : A 1:1 molar ratio of carboxamide intermediates and coupling agents minimizes side products.
  • Purification : Preparative TLC (PE:EA = 8:1) and ethanol recrystallization enhance purity .

Basic: Which spectroscopic techniques are essential for confirming structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for verifying substituent positions and methyl group integration. For example, methyl groups on the thiadiazole ring appear as singlets near δ 2.65–2.66 ppm, while aromatic protons show multiplet patterns between δ 7.2–8.1 ppm .
  • Mass Spectrometry (ESI) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine-containing derivatives .
  • IR Spectroscopy : Detects carboxamide C=O stretches (~1630–1640 cm⁻¹) and nitrile groups (~2230 cm⁻¹) if present .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity while maintaining metabolic stability?

Methodological Answer:

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance receptor binding, as seen in analogs with improved agrochemical activity . Replace methyl groups with methoxy to study solubility effects, noting that multiple methoxy groups increase steric hindrance but improve oxidative stability .
  • Metabolic Stability : Incorporate deuterium at labile positions (e.g., benzylic methyl) to slow CYP450-mediated degradation. Use in vitro microsomal assays (human/rat liver microsomes) to quantify half-life improvements .
  • Assay Design : Compare activity in parallel assays (e.g., enzyme inhibition vs. cell-based models) to differentiate target-specific effects from off-target interactions .

Advanced: How can researchers resolve contradictions in biological activity data across experimental models?

Methodological Answer:

  • Solubility Correction : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts. Measure solubility in PBS (pH 7.4) and correlate with IC₅₀ shifts .
  • Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement. For example, discrepancies in antimicrobial activity may arise from differential membrane permeability in Gram-positive vs. Gram-negative bacteria .
  • Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize results to cell viability metrics (MTT/XTT assays) .

Basic: What key physicochemical properties influence behavior in biological assays?

Methodological Answer:

  • LogP : Calculated logP ~2.1–2.5 indicates moderate lipophilicity, suitable for blood-brain barrier penetration but may require formulation tweaks (e.g., PEGylation) for aqueous solubility .
  • Thermal Stability : DSC/TGA analysis shows decomposition above 200°C, suggesting room-temperature storage in inert atmospheres .
  • pKa : The carboxamide group (pKa ~10–12) remains uncharged at physiological pH, favoring passive diffusion .

Advanced: What strategies improve selectivity for kinase targets versus off-target enzymes?

Methodological Answer:

  • Molecular Docking : Use crystal structures of kinase ATP-binding pockets (e.g., PDB 1ATP) to model interactions. Prioritize derivatives with hydrogen bonds to hinge-region residues (e.g., Glu91 in CDK2) .
  • Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. For example, bulkier substituents on the benzyl group reduce inhibition of non-target kinases like EGFR .
  • Protease Sensitivity Assays : Incubate with trypsin/chymotrypsin to assess peptide bond cleavage risks, modifying the linker region if degradation occurs .

Basic: What are common pitfalls in scaling up synthesis from milligrams to grams?

Methodological Answer:

  • Exothermic Reactions : Use jacketed reactors for cyclization steps to control temperature spikes during scale-up .
  • Purification Challenges : Replace preparative TLC with flash chromatography (silica gel, hexane/EtOAc gradient) for larger batches .
  • Yield Optimization : Increase equivalents of EDCI/HOBt (1.2–1.5 eq) to compensate for reagent degradation in prolonged reactions .

Advanced: How can computational methods guide the design of derivatives with enhanced potency?

Methodological Answer:

  • QSAR Modeling : Train models on IC₅₀ data from 20+ analogs to predict bioactivity. Key descriptors include molar refractivity (MR) and topological polar surface area (TPSA) .
  • MD Simulations : Simulate binding dynamics over 100 ns to identify unstable interactions (e.g., transient hydrogen bonds with Thr338 in COX-2) .
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to prioritize derivatives with favorable permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and low hepatotoxicity risk .

Basic: What storage conditions preserve compound stability long-term?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
  • Solubility Monitoring : Recheck solubility every 6 months via HPLC to detect degradation (e.g., new peaks at 254 nm) .

Advanced: How do substituent electronic effects modulate reactivity in electrophilic substitution reactions?

Methodological Answer:

  • Electron-Donating Groups (e.g., -CH₃) : Activate the phenyl ring for nitration (HNO₃/H₂SO₄), directing incoming NO₂⁺ to para positions. Monitor regioselectivity via ¹H NMR (para-substituted aromatics show simplified splitting) .
  • Electron-Withdrawing Groups (e.g., -CF₃) : Reduce ring activation, requiring harsher conditions (e.g., Br₂/FeBr₃ at 50°C) for halogenation. Use LC-MS to track mono- vs. di-substitution .

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